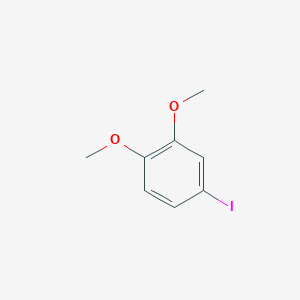

4-Iodo-1,2-dimethoxybenzene

概述

描述

4-Iodo-1,2-dimethoxybenzene is an organic compound with the molecular formula C8H9IO2. . This compound is characterized by the presence of an iodine atom and two methoxy groups attached to a benzene ring. It appears as a white to yellow crystalline solid and is soluble in organic solvents such as chloroform, dimethylformamide, and benzene .

准备方法

Synthetic Routes and Reaction Conditions

4-Iodo-1,2-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 3,4-dimethoxybromobenzene with iodine exchange reagents . The reaction typically proceeds under mild conditions, and the product is purified through crystallization and other purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in batches and stored under specific conditions to maintain its stability .

化学反应分析

Types of Reactions

4-Iodo-1,2-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.

Reduction Products: Reduction typically results in the formation of deiodinated or demethoxylated products.

科学研究应用

Synthesis and Reaction Mechanisms

4-Iodo-1,2-dimethoxybenzene can be synthesized through various methods including electrophilic aromatic substitution reactions. The introduction of iodine into the aromatic ring enhances the compound's reactivity, making it a valuable intermediate for further transformations. For example, it can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which can be replaced by other nucleophiles .

Applications in Organic Synthesis

-

Precursor for Pharmaceuticals :

- The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its halogenated structure allows for modifications that lead to biologically active compounds.

- Case Study : Research has shown that derivatives of this compound exhibit anti-cancer properties, making them potential candidates for drug development .

- Material Science :

- Dyes and Pigments :

Analytical Applications

This compound is also employed in analytical chemistry as a standard for chromatographic techniques. Its distinct spectral properties allow for accurate detection and quantification in complex mixtures.

作用机制

The mechanism of action of 4-Iodo-1,2-dimethoxybenzene primarily involves electrophilic aromatic substitution reactions. The iodine atom on the benzene ring acts as an electrophile, making the compound reactive towards nucleophiles . The methoxy groups enhance the electron density on the benzene ring, facilitating various substitution reactions .

相似化合物的比较

Similar Compounds

4-Iodoanisole: Similar structure but with only one methoxy group.

1-Iodo-2,4-dimethoxybenzene: Similar structure with different positions of methoxy groups.

3,4-Dimethoxyiodobenzene: Another name for 4-Iodo-1,2-dimethoxybenzene.

Uniqueness

This compound is unique due to the presence of two methoxy groups and an iodine atom on the benzene ring, which provides distinct reactivity and applications in various fields .

生物活性

4-Iodo-1,2-dimethoxybenzene, also known as 4-Iodoveratrole or 3,4-Dimethoxyiodobenzene, is an organic compound with the molecular formula and a molecular weight of 264.06 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and catalysis.

- Molecular Formula :

- Molecular Weight : 264.06 g/mol

- Melting Point : 35 °C

- Boiling Point : Not specified

- Appearance : White to yellow powder or crystals

- Purity : >98% (GC) .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of dimethoxybenzenes have shown enhanced antibacterial effects against Gram-positive bacteria. While specific data on this compound's antimicrobial efficacy is limited, it is hypothesized that the iodine substituent may enhance biological activity through mechanisms similar to those observed in related compounds .

Catalytic Activity

This compound has been studied for its role as an electrocatalyst in C–H/E–H coupling reactions. In a comparative study, it demonstrated increased electrochemical reversibility but lower catalytic activity compared to other iodinated compounds. Specifically, it yielded only 8% in the cyclization of a substrate compared to higher yields from other related compounds . This suggests that while it may not be the most effective catalyst, its unique properties could be leveraged in specific reactions.

Study on Electrocatalytic Properties

In research examining various iodinated compounds for electrocatalytic applications, this compound was noted for its ability to facilitate certain reactions at low catalyst loadings. However, its efficiency was markedly lower than that of more optimized catalysts .

| Compound | Catalyst Loading | Yield (%) |

|---|---|---|

| This compound | 0.5 mol% | 8% |

| Other iodinated compounds | 0.5 mol% | Up to 30% |

Synthesis and Reactivity Studies

Research has also focused on the synthesis of iodinated derivatives from dimethoxybenzenes under various conditions. A notable finding was that the presence of hydrogen peroxide significantly influenced the iodination process, enhancing yields and promoting greener chemistry practices .

Toxicological Considerations

While exploring the biological activities of this compound, safety and toxicity are important considerations. The compound is classified with hazard statements indicating potential skin and eye irritation . Therefore, handling should be conducted with appropriate safety measures.

常见问题

Basic Questions

Q. What are the key synthetic routes for preparing 4-Iodo-1,2-dimethoxybenzene, and how do reaction conditions influence yield?

this compound is typically synthesized via electrophilic aromatic iodination of 1,2-dimethoxybenzene (veratrole). A common method involves using iodine and periodic acid under controlled conditions. For example, analogous iodination of substituted benzenes (e.g., 1,2-dimethylbenzene) achieved yields >90% using iodine/periodic acid systems, where steric and electronic effects of substituents dictate regioselectivity . Optimization includes:

- Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance iodination efficiency by stabilizing reactive intermediates.

- Purification : Recrystallization from ethanol or dichloromethane/hexane mixtures yields high-purity products (≥95%) .

Q. How is the purity of this compound validated, and what analytical methods are recommended?

Purity assessment requires a combination of techniques:

- HPLC/GC-MS : Quantifies residual solvents and byproducts (e.g., diiodinated analogs).

- NMR spectroscopy : H and C NMR confirm regiochemistry; methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with para-substitution .

- Melting point : Reported mp ranges (e.g., 87°C for analogous dibromo derivatives ) can indicate purity deviations.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The methoxy groups act as electron-donating groups, activating the aromatic ring toward electrophilic substitution but creating steric hindrance. In Suzuki-Miyaura couplings, the iodine substituent serves as a leaving group, but bulky ligands (e.g., SPhos) may be required to facilitate transmetalation with arylboronic acids . Key considerations:

- Electronic effects : Methoxy groups increase electron density at the ortho/para positions, potentially competing with the iodine substituent in directing further substitutions.

- Steric constraints : The 1,2-dimethoxy arrangement limits accessibility to the iodine atom, necessitating optimized catalyst systems (e.g., Pd(OAc)/P(t-Bu)) .

Q. How can conflicting crystallographic data on halogenated veratrole derivatives be resolved?

Contradictions in reported bond lengths and angles (e.g., C–I vs. C–Br distances) often arise from differences in intermolecular interactions. For example, 1,2-diiodo-4,5-dimethylbenzene exhibits elongated C–I bonds (2.097 Å) due to steric repulsion between iodine atoms, while brominated analogs show shorter bonds . Resolution strategies include:

- Comparative crystallography : Analyze isostructural compounds (e.g., 4,5-dibromo-1,2-dimethoxybenzene ) to identify trends.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can validate experimental geometries and predict electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound for bulk research applications?

Scale-up issues include:

- Exothermic reactions : Iodination is highly exothermic; controlled addition of iodine and cooling (0–5°C) prevent runaway reactions.

- Waste management : Iodine-containing byproducts require neutralization (e.g., NaHSO) and specialized disposal .

- Yield optimization : Batch processes may favor diiodination; continuous flow systems improve selectivity by reducing reaction time .

Q. Methodological Considerations

Designing a kinetic study to evaluate iodination regioselectivity in substituted veratroles

- Step 1 : Synthesize 1,2-dimethoxybenzene derivatives with varying substituents (e.g., –CH, –NO).

- Step 2 : Monitor reaction progress via H NMR to track iodine incorporation.

- Step 3 : Use Hammett plots to correlate substituent σ values with reaction rates, identifying electronic vs. steric dominance .

Addressing discrepancies in reported melting points for halogenated derivatives

属性

IUPAC Name |

4-iodo-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCISUQLWLKKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282219 | |

| Record name | 4-Iodo-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-32-2 | |

| Record name | 4-Iodoveratrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25012 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5460-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Iodo-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5460-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。